

An In-depth Technical Guide to 2-(2-Chlorophenyl)oxirane

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)oxirane

Cat. No.: B120550

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **2-(2-chlorophenyl)oxirane**. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on the handling, application, and chemical behavior of this versatile chiral building block.

Physicochemical Properties

2-(2-Chlorophenyl)oxirane is a chiral epoxide that serves as a valuable intermediate in the synthesis of various organic compounds, particularly pharmaceuticals.^{[1][2][3]} Its chemical structure consists of an oxirane ring attached to a 2-chlorophenyl group. The presence of the chlorine atom and the stereocenter significantly influences its reactivity and utility in asymmetric synthesis.^{[1][3]}

A summary of its key physicochemical properties is presented in the table below. It is important to note that some of the listed properties are predicted, as experimentally determined data for the pure enantiomer can be limited in publicly available literature.^[2]

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ ClO	[1][4][5][6][7]
Molecular Weight	154.59 g/mol	[1][4][5][6][7]
IUPAC Name	2-(2-chlorophenyl)oxirane	[5]
CAS Number	62717-50-4 (for the racemate)	[4][5]
62566-66-9 (for the R-enantiomer)	[1][6][7]	
Appearance	Colorless oil or crystal	[2][4]
Boiling Point	211.8 ± 28.0 °C (Predicted)	[2][4]
Density	1.283 ± 0.06 g/cm ³ (Predicted)	[2][4]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[2][4]
InChI	InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2	[5]
SMILES	C1C(O1)C2=CC=CC=C2Cl	[1][5]

Synthesis and Experimental Protocols

The synthesis of **2-(2-chlorophenyl)oxirane** can be achieved through several synthetic routes. The most common methods involve the epoxidation of 2-chlorostyrene or the chlorination of phenyl oxirane.[1] Enantioselective synthesis is often desired to obtain a specific stereoisomer, which is crucial for the synthesis of chiral drugs.[1][3]

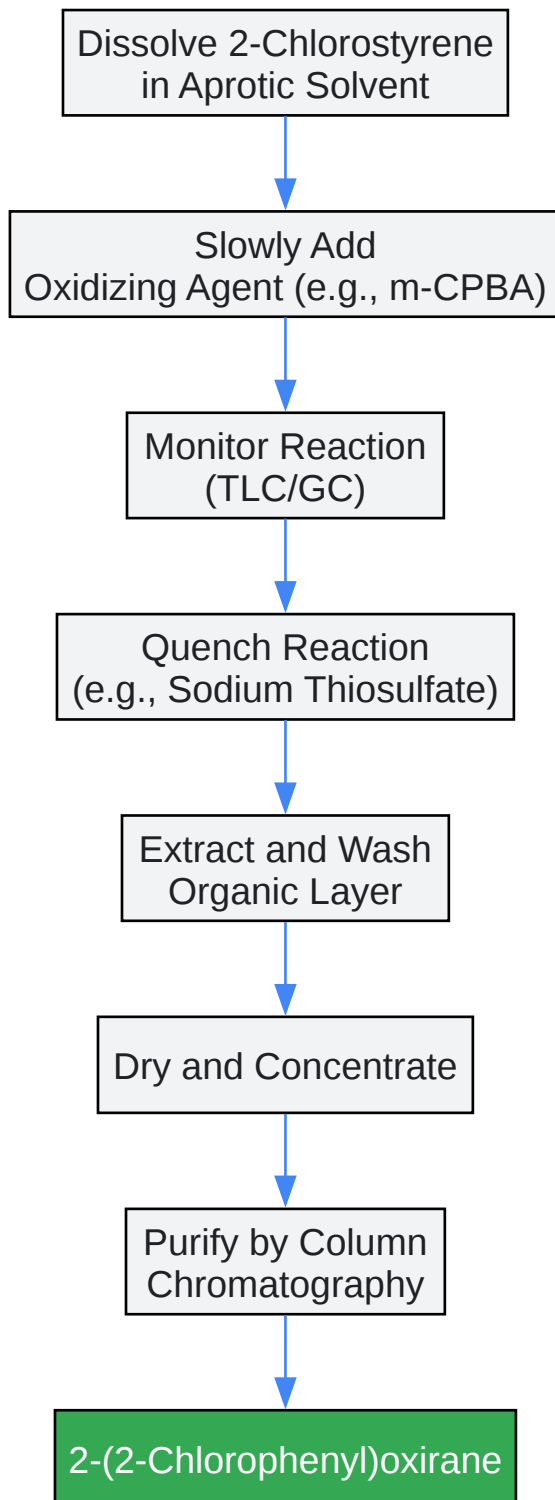
General Protocol for Epoxidation of 2-Chlorostyrene

This method involves the direct oxidation of the double bond in 2-chlorostyrene to form the epoxide ring. Various oxidizing agents can be employed for this transformation.

Methodology:

- **Dissolution:** Dissolve 2-chlorostyrene in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a reaction vessel.
- **Addition of Oxidant:** Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution while maintaining a controlled temperature, typically between 0 °C and room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to neutralize the excess oxidant.
- **Extraction:** Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **2-(2-chlorophenyl)oxirane**.

General Workflow for Epoxidation Synthesis



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Caption: General workflow for the synthesis of **2-(2-Chlorophenyl)oxirane** via epoxidation.

Chemical Reactivity and Applications

The primary reactivity of **2-(2-chlorophenyl)oxirane** is centered around the strained three-membered epoxide ring, which is susceptible to ring-opening reactions by various nucleophiles. [1][8] This reactivity is fundamental to its application as a building block in organic synthesis.

The ring-opening can proceed via two main pathways, leading to the formation of different regioisomers. The regioselectivity of the attack is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

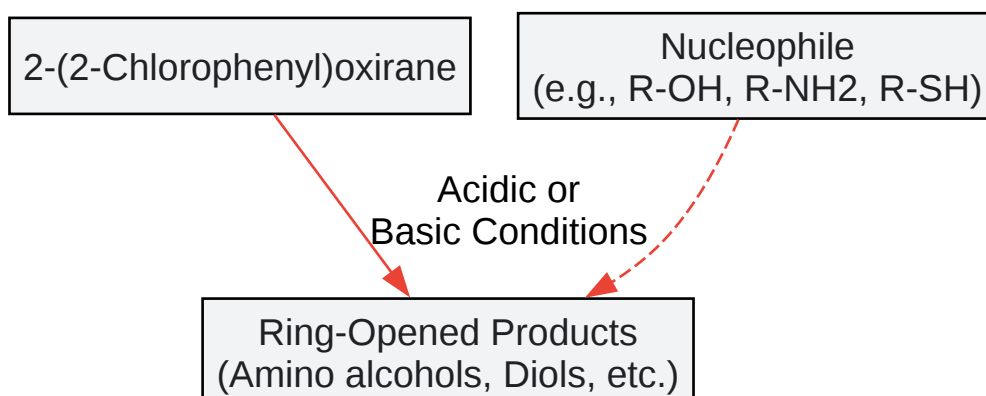
Nucleophilic Ring-Opening Reactions

- Under Basic or Neutral Conditions: Nucleophiles typically attack the less sterically hindered carbon atom of the epoxide ring.
- Under Acidic Conditions: The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops.

These ring-opening reactions allow for the introduction of a wide range of functional groups, making **2-(2-chlorophenyl)oxirane** a versatile precursor for the synthesis of complex molecules, including anti-cancer agents and antibiotics.[1]

Reactivity of 2-(2-Chlorophenyl)oxirane

Nucleophilic Ring-Opening



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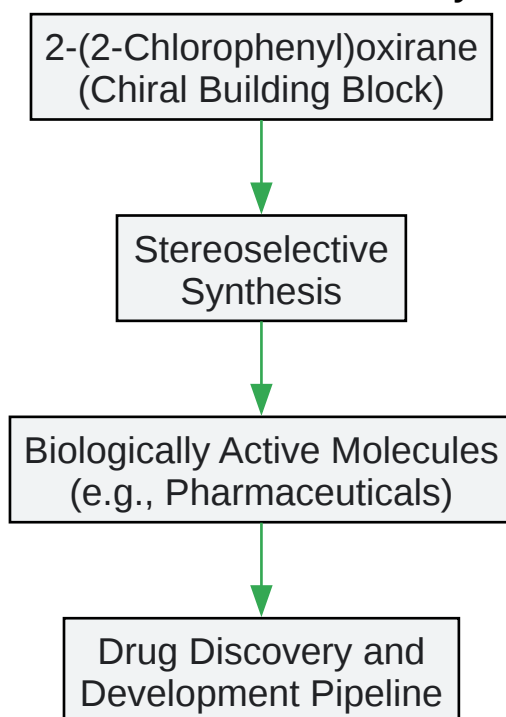
Caption: Nucleophilic ring-opening of the oxirane ring.

Role in Drug Development

As a chiral building block, **2-(2-chlorophenyl)oxirane** is particularly valuable in the development of enantiomerically pure pharmaceuticals. The stereochemistry of a drug molecule is often critical for its pharmacological activity and can significantly impact its efficacy and safety profile. The use of chiral intermediates like **2-(2-chlorophenyl)oxirane** allows for the stereoselective synthesis of drug candidates.

Its derivatives have been investigated for a range of biological activities, highlighting its importance as a scaffold in medicinal chemistry.^[1]

Role in Bioactive Molecule Synthesis



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Caption: Application as a chiral building block in drug development.

Safety and Handling

2-(2-Chlorophenyl)oxirane is classified as a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[5] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood.[9] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8 °C) to prevent degradation.[9]

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